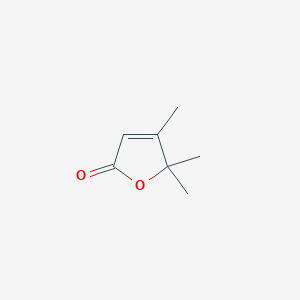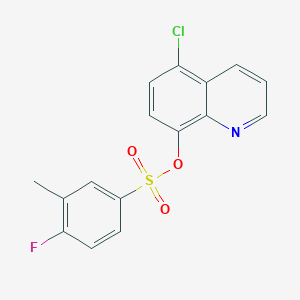
4,5,5-trimethyl-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,5-Trimethyl-2(5H)-furanone is an organic compound with a unique structure characterized by a furan ring substituted with three methyl groups. This compound is known for its electron-withdrawing properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known that tcf is a strong electron acceptor , suggesting that it may interact with electron donors in biological systems.
Mode of Action
The mode of action of TCF involves its role as an electron acceptor . It is used in the engineering of push-pull dyes , where it accepts electrons from donor groups
Action Environment
Environmental factors can influence the action, efficacy, and stability of TCF. For instance, its fluorescence emission, used in the engineering of push-pull dyes, can be displayed in solution or solid state .
Biochemical Analysis
Biochemical Properties
It is known that this compound has been used as a fluorophore in the design of a novel fluorescent probe for detecting hNQO1 . The probe showed membrane permeability and low toxicity to cells .
Molecular Mechanism
It is known that this compound has been used as a fluorophore in the design of a novel fluorescent probe
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5,5-Trimethyl-2(5H)-furanone can be synthesized through several methods. One common approach involves the reaction of α-ketols with malononitrile in the presence of a base such as sodium ethoxide or lithium ethoxide . The reaction typically occurs at room temperature or under microwave irradiation, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,5,5-Trimethyl-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,5,5-Trimethyl-2(5H)-furanone has a wide range of applications in scientific research:
Biology: The compound’s electron-withdrawing properties make it useful in studying biological systems and interactions.
Comparison with Similar Compounds
Similar Compounds
- 4,5,5-Trimethyl-2-hexyne
- 4,5,5-Trimethyl-2-hexanol
- 3-Cyano-2-(dicyano)methylene-4-methyl-2,5-dihydrofurans
Uniqueness
4,5,5-Trimethyl-2(5H)-furanone stands out due to its unique furan ring structure with three methyl groups, which imparts distinct electron-withdrawing properties. This makes it particularly useful in applications requiring strong electron acceptors, such as in the synthesis of nonlinear optical chromophores and other advanced materials .
Properties
IUPAC Name |
4,5,5-trimethylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-4-6(8)9-7(5,2)3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWRKJUYKWNTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1,2-oxazole-5-carboxamide](/img/structure/B2952472.png)



![Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2952477.png)
![4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2952480.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide](/img/structure/B2952482.png)

![ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate](/img/structure/B2952485.png)

![ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2952491.png)
![2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2952493.png)
